molecular formula C12H19NO3 B14362498 3-Methylbutan-1-ol;phenylcarbamic acid CAS No. 95469-42-4

3-Methylbutan-1-ol;phenylcarbamic acid

Cat. No.: B14362498
CAS No.: 95469-42-4
M. Wt: 225.28 g/mol
InChI Key: XKIGNKOEAUUMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutan-1-ol: and phenylcarbamic acid are two distinct chemical compounds. . It is a primary alcohol commonly found in nature and used in various industrial applications. Phenylcarbamic acid, on the other hand, is a derivative of carbamic acid with a phenyl group attached to the nitrogen atom. This compound is less commonly encountered but has significance in certain chemical and pharmaceutical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutan-1-ol: can be synthesized through several methods:

Phenylcarbamic acid: can be synthesized through the reaction of phenyl isocyanate with water or alcohols. This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of 3-Methylbutan-1-ol often involves the fermentation of carbohydrates by yeast, which produces isoamyl alcohol as a byproduct. This method is widely used in the production of alcoholic beverages and flavorings.

Chemical Reactions Analysis

3-Methylbutan-1-ol: undergoes various chemical reactions:

Phenylcarbamic acid: can undergo hydrolysis to form phenylamine and carbon dioxide. It can also react with alcohols to form carbamate esters.

Scientific Research Applications

3-Methylbutan-1-ol: has several applications in scientific research:

Phenylcarbamic acid: is used in the synthesis of pharmaceuticals, particularly in the production of certain drugs that require carbamate functional groups.

Mechanism of Action

The mechanism of action of 3-Methylbutan-1-ol involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for alcohol dehydrogenase, leading to its oxidation and subsequent metabolism . The molecular targets and pathways involved include the central nervous system, where it can exert sedative effects.

Phenylcarbamic acid: exerts its effects through the formation of carbamate esters, which can inhibit certain enzymes such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the nervous system, resulting in various physiological effects .

Comparison with Similar Compounds

3-Methylbutan-1-ol: can be compared with other alcohols such as:

Phenylcarbamic acid: can be compared with other carbamic acid derivatives such as:

    Methylcarbamic acid: A simpler derivative with a methyl group.

    Ethylcarbamic acid: A derivative with an ethyl group.

    Propylcarbamic acid: A derivative with a propyl group.

These comparisons highlight the unique properties and applications of 3-Methylbutan-1-ol and phenylcarbamic acid in various fields.

Properties

CAS No.

95469-42-4

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-methylbutan-1-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C5H12O/c9-7(10)8-6-4-2-1-3-5-6;1-5(2)3-4-6/h1-5,8H,(H,9,10);5-6H,3-4H2,1-2H3

InChI Key

XKIGNKOEAUUMIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCO.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.